molecular formula C18H22O4 B13996415 3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one

3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one

Cat. No.: B13996415
M. Wt: 302.4 g/mol
InChI Key: PYFIDTBVOMQKDC-UHFFFAOYSA-N
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Description

3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one is a complex organic compound belonging to the class of steroids. It is characterized by its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core structure. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one typically involves multi-step organic reactions. One common approach is the hydroxylation of a precursor steroid compound under controlled conditions. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 3, 16, and 17 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to enzymes and receptors, influencing various biological processes. The compound may modulate signaling pathways and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one is unique due to its specific hydroxylation pattern and the presence of a cyclopenta[a]phenanthrene core.

Properties

IUPAC Name

3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14,16-17,19,21-22H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIDTBVOMQKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CC(=O)C4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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